2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid
Description
Importance and Context within Organic Synthesis and Stereochemistry
The relevance of 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid in the chemical sciences is best understood by examining the importance of its core structural components: the chiral cyclohexane (B81311) ring and the β-hydroxy acid moiety.
The six-membered cyclohexane ring is a fundamental structural motif found in a vast array of naturally occurring and synthetic compounds, including steroids, terpenes, and alkaloids. fastercapital.comnih.gov The stereocontrolled synthesis of these complex molecules, particularly those with multiple adjacent stereogenic centers, is a significant challenge in organic chemistry. nih.gov Chiral cyclohexane derivatives are crucial building blocks, or "chirons," that provide a pre-defined stereochemical framework, simplifying the synthesis of complex target molecules. researchgate.net
The biological activity of many pharmaceuticals and natural products is highly dependent on their specific three-dimensional structure. Therefore, the ability to synthesize enantiomerically pure cyclohexane rings is of paramount importance. nih.govbrainly.com Modern synthetic strategies, including organocatalytic domino reactions, have been developed to create highly functionalized cyclohexanes with excellent stereoselectivity. nih.govacs.org Compounds like this compound, possessing defined stereocenters, represent valuable intermediates in synthetic pathways aimed at producing complex, biologically active molecules. fastercapital.comnih.gov
This compound is classified as a β-hydroxy acid (BHA), meaning its hydroxyl group is separated from the carboxylic acid group by two carbon atoms. wikipedia.orgquora.com This arrangement imparts specific chemical properties and reactivity. β-hydroxy acids are known to undergo dehydration upon heating to yield α,β-unsaturated acids. wikipedia.orgquora.com They are generally stronger acids than their non-hydroxylated counterparts but weaker than the corresponding α-hydroxy acids due to the greater distance between the electron-withdrawing hydroxyl group and the carboxyl group. wikipedia.org
Table 2: Acidity Comparison of Propionic Acid Derivatives
| Compound Name | pKa |
|---|---|
| Propanoic acid | 4.87 |
| α-Hydroxypropionic acid | 3.86 |
| β-Hydroxypropionic acid | 4.51 |
(Data sourced from Wikipedia) wikipedia.org
In synthetic chemistry, β-hydroxy acids are versatile intermediates. They are precursors for the synthesis of spiro lactones when reacted with aldehydes in the presence of an acid catalyst. researchgate.net Furthermore, various methods have been developed for their synthesis, including the Reformatsky reaction and light-driven carboxylation of epoxides with carbon dioxide, highlighting their importance as synthetic targets and building blocks. organic-chemistry.orgoup.com The presence of this functionality within a chiral cyclohexane framework, as in the title compound, provides a synthetically useful handle for further chemical modifications while maintaining stereochemical integrity.
Academic Research Landscape and Interdisciplinary Relevance
The study of cyclohexylacetic acid and its derivatives has evolved over time, finding applications in diverse fields, from flavor science to medicinal chemistry.
The parent compound, cyclohexylacetic acid (also known as cyclohexylethanoic acid), is a monocarboxylic acid that has been the subject of numerous studies. hmdb.canih.govchemspider.com It is recognized for its organoleptic properties, described as having acetic, caramel, and cheese-like notes. hmdb.ca Early research established its chemical properties and explored its derivatives. Over time, research expanded into substituted cyclohexylacetic acid derivatives for potential applications in pharmaceuticals. Patents related to this class of compounds describe their use in the development of treatments for pain, indicating their relevance in medicinal chemistry. google.com The isolation of naturally occurring derivatives, such as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid from the plant Emilia sonchifolia, further spurred interest in this chemical class. researchgate.net
While extensive published research focusing specifically on the this compound isomer is limited, its structure places it at the confluence of several active research areas. Modern organic synthesis is heavily focused on the development of efficient, stereoselective methods to produce complex molecules. nih.govacs.org The demand for enantiomerically pure building blocks for the synthesis of pharmaceuticals and other high-value chemicals is a major driver of this research.
Contemporary frontiers include:
Asymmetric Catalysis: The development of new catalytic methods to synthesize specific stereoisomers of functionalized cyclohexanes remains a key objective. The title compound serves as a benchmark target for evaluating the efficacy of such new synthetic methods.
Natural Product Synthesis: Chiral intermediates containing the cyclohexane framework are essential for the total synthesis of many complex natural products. A molecule with the defined stereochemistry and versatile functional groups of this compound is a valuable synthon in this context.
Materials Science: Hydroxy acids are used as raw materials for biodegradable polymers. oup.com Chiral derivatives could potentially be used to create polymers with unique stereochemically-dependent properties.
The specific stereochemistry and dual functionality of this compound make it a prime candidate for use as a specialized building block in synthetic endeavors that require precise control over the three-dimensional structure of the final product.
Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYQHECIEBLERJ-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278261 | |
| Record name | (1S,2R)-2-Hydroxycyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884048-54-8 | |
| Record name | (1S,2R)-2-Hydroxycyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884048-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2R)-2-Hydroxycyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 1s,2r 2 Hydroxycyclohexyl Acetic Acid and Its Stereoisomers
Strategies for Diastereoselective and Enantioselective Construction of the (1S,2R) Stereoisomer
The primary goal in synthesizing the (1S,2R) stereoisomer is to control the relative and absolute stereochemistry of the two stereocenters. Diastereoselective reactions control the relative orientation of the substituents (cis or trans), while enantioselective methods establish the absolute configuration (R or S) at each center.
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. This approach transfers the existing chirality of the starting material to the target molecule, circumventing the need for an asymmetric induction step.
Enantiomerically pure cyclohexene (B86901) oxide is a valuable precursor for the synthesis of chiral 1,2-disubstituted cyclohexanes. The synthesis of the target compound can be envisioned starting from (R)-cyclohexene oxide. A key strategy involves the enantioselective deprotonation of achiral cyclohexene oxide using a chiral lithium amide base to produce chiral building blocks like (R)-2-cyclohexen-1-ol with high enantiomeric excess. researchgate.net
The epoxide ring of (R)-cyclohexene oxide is susceptible to nucleophilic attack. A copper-catalyzed ring-opening reaction with a suitable organometallic reagent, such as a Gilman cuprate derived from an acetic acid synthon, can proceed with high stereospecificity. This anti-addition would lead to a trans-disubstituted cyclohexane (B81311). Subsequent functional group manipulations would then yield the final product. The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide and the nature of the ring-opening reaction.
Table 1: Asymmetric Deprotonation of Cyclohexene Oxide
| Chiral Ligand/Base | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Lithium (–)-N,N-diisopinocampheylamide | (R)-2-cyclohexen-1-ol | - | up to 95 |
This table illustrates the effectiveness of chiral lithium amides in the enantioselective synthesis of a key precursor from cyclohexene oxide, as reported in related studies. researchgate.net
Enantiomerically pure epichlorohydrin is a versatile C3 chiral building block widely used in organic synthesis. While not a direct precursor for a cyclohexane derivative, its principles of use can be applied to analogous syntheses. The epoxide and chloride functionalities in epichlorohydrin allow for sequential reactions to build more complex chiral structures. For instance, the epoxide can be opened by a nucleophile, and the resulting chlorohydrin can undergo further transformations. This strategy is commonly used to create chiral side chains or to construct heterocyclic systems. In the context of synthesizing molecules similar to 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid, a strategy could involve using a chiral epoxide derived from a different cyclic olefin and applying the same principles of stereospecific ring-opening and subsequent elaboration of side chains.
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from achiral or racemic starting materials. This is often a more efficient and versatile approach than chiral pool synthesis.
In metal-catalyzed reactions, the stereochemical outcome is often dictated by the chiral ligand coordinated to the metal center. mdpi.com The ligand creates a chiral environment around the active site, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer. pressbooks.pub
For the synthesis of the target compound, an asymmetric hydrogenation of a suitable unsaturated precursor is a plausible strategy. For example, the hydrogenation of an enol ether or an unsaturated ester of a cyclohexanone derivative using a chiral transition metal complex (e.g., Rhodium, Ruthenium, or Iridium) with a chiral phosphine ligand like BINAP or DuPhos can establish the desired stereocenters with high diastereoselectivity and enantioselectivity. The choice of ligand is critical for achieving high levels of stereocontrol. nih.gov A study on the reductive coupling of alkynes and imines demonstrated that a Cobalt catalyst paired with a Phox ligand could generate chiral allylic amines with high enantioselectivity (up to 91% ee), illustrating the power of ligand control in asymmetric synthesis. organic-chemistry.org
Table 2: Examples of Ligand-Controlled Asymmetric Reactions
| Metal | Chiral Ligand Type | Reaction Type | Stereoselectivity |
|---|---|---|---|
| Rhodium, Ruthenium | Phosphine (e.g., BINAP) | Asymmetric Hydrogenation | High de and ee |
| Cobalt | Phox | Reductive Coupling | up to 91% ee |
This table summarizes various metal-ligand systems used in asymmetric catalysis that are relevant to the synthesis of chiral molecules. nih.govorganic-chemistry.orgrsc.org
In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govresearchgate.net Chiral amines, Brønsted acids, and other small molecules can effectively catalyze a wide range of transformations with high enantioselectivity. nih.gov For instance, a proline-catalyzed aldol (B89426) reaction between a cyclohexanone derivative and a glyoxylate equivalent could be a key step in constructing the 2-hydroxycyclohexylacetic acid scaffold. nih.gov Such reactions often proceed under mild conditions and are tolerant of various functional groups.
Metal-catalyzed asymmetric transformations remain a cornerstone of stereoselective synthesis. Nickel-catalyzed reactions, for example, have been developed for the asymmetric synthesis of β-hydroxy acids from ketones and malonic acid. nih.gov Similarly, manganese-catalyzed asymmetric hydrogenation of β-keto sulfones has been shown to produce chiral β-hydroxy sulfones with excellent yields and enantioselectivities. rsc.org These methodologies could be adapted to synthesize the target molecule by using an appropriately substituted cyclic β-keto ester or a related precursor. The catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over supported rhodium and ruthenium catalysts has been shown to be highly diastereoselective, yielding (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess of up to 96%. nih.gov This highlights the potential of metal-catalyzed hydrogenation for establishing the desired (1S,2R) stereochemistry on a cyclohexane ring.
Diastereoselective Functionalization of Cyclohexane Rings
The diastereoselective functionalization of a pre-existing cyclohexane ring is a powerful strategy to introduce the desired stereocenters. One plausible approach involves the diastereoselective alkylation of a chiral cyclohexene oxide derivative. By employing a chiral auxiliary or a chiral catalyst, the epoxide can be opened by an acetate enolate or a related C2 synthon in a highly controlled manner, establishing the desired trans relationship between the hydroxyl and the acetic acid side chain.
Another strategy involves the conjugate addition of a nucleophile to a chiral cyclohexenone derivative. For instance, a Michael addition of a nitromethane equivalent, followed by a diastereoselective reduction of the ketone and subsequent conversion of the nitro group to a carboxylic acid, could yield the target molecule. The stereochemical outcome of the reduction and the addition would be directed by the existing stereocenters on the cyclohexane ring or by chiral reagents.
| Precursor | Reagent/Catalyst | Key Transformation | Stereochemical Control |
| Chiral Cyclohexene Oxide | Acetate enolate with chiral ligand | Epoxide ring-opening | Substrate and reagent control |
| Chiral Cyclohexenone | Nitromethane, reducing agent | Michael addition, ketone reduction | Substrate and reagent control |
Stereoselective Cyclization Reactions to Form the Cyclohexyl Core
Constructing the cyclohexyl core through a stereoselective cyclization reaction offers an alternative and often elegant route. A potential method is an intramolecular Diels-Alder reaction of a suitably substituted acyclic precursor. The stereochemistry of the newly formed ring is dictated by the geometry of the diene and dienophile, as well as by the reaction conditions, which can include the use of a chiral Lewis acid catalyst to induce high levels of diastereoselectivity and enantioselectivity.
Furthermore, a stereoselective Prins cyclization could be employed. This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. By carefully choosing the starting materials and reaction conditions, it is possible to control the formation of the six-membered ring and the introduction of the hydroxyl group with the desired stereochemistry.
| Reaction Type | Precursor | Catalyst/Conditions | Key Features |
| Intramolecular Diels-Alder | Acyclic diene-dienophile | Chiral Lewis Acid | High control over multiple stereocenters |
| Prins Cyclization | Homoallylic alcohol and aldehyde | Protic or Lewis Acid | Forms C-C and C-O bonds simultaneously |
Racemic Synthesis and Advanced Chiral Resolution Techniques
While asymmetric synthesis is often the preferred route, racemic synthesis followed by chiral resolution remains a practical and widely used approach for obtaining enantiomerically pure compounds.
Classical Resolution Methods for Carboxylic Acids and Alcohols
Classical resolution relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. For a carboxylic acid like 2-(2-hydroxycyclohexyl)acetic acid, a chiral amine is a suitable resolving agent. The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. stereoelectronics.org Once separated, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid.
Similarly, the hydroxyl group of the target molecule can be resolved. This can be achieved by esterification with a chiral carboxylic acid, followed by separation of the diastereomeric esters via chromatography or crystallization, and subsequent hydrolysis to yield the enantiomerically pure alcohol.
Commonly Used Chiral Resolving Agents:
| For Racemic Acids | For Racemic Alcohols |
| (S)-(-)-α-Methylbenzylamine pbworks.com | (+)-Tartaric acid pbworks.com |
| (-)-Strychnine | (-)-Camphanic chloride |
| (+)-Brucine | (1S)-(-)-Camphor-10-sulfonic acid |
Enzymatic and Biocatalytic Resolution Strategies
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods. Lipases are particularly effective for the kinetic resolution of racemic alcohols and their corresponding esters. In the case of 2-(2-hydroxycyclohexyl)acetic acid, a lipase such as Candida antarctica lipase B (CALB) can be used to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. nih.govrsc.org Alternatively, the racemic ester of the target compound can be subjected to enantioselective hydrolysis by a lipase, yielding one enantiomer of the alcohol and the unreacted ester of the other enantiomer.
The efficiency of enzymatic resolutions is often high, with excellent enantiomeric excess (ee) values being achieved under mild reaction conditions.
| Enzyme | Substrate | Transformation | Outcome |
| Candida antarctica Lipase B (CALB) | Racemic 2-(2-hydroxycyclohexyl)acetic acid ester | Enantioselective hydrolysis | Separation of enantiomers |
| Pseudomonas cepacia Lipase | Racemic 2-(2-hydroxycyclohexyl)acetic acid | Enantioselective esterification | Separation of enantiomers |
Novel Synthetic Route Development and Optimization
The development of novel and optimized synthetic routes is crucial for improving efficiency, reducing costs, and minimizing environmental impact.
Exploration of Green Chemistry Principles in Synthetic Design
The principles of green chemistry provide a framework for designing more sustainable chemical processes. In the context of synthesizing this compound, several green chemistry principles can be applied.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic methods are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Biocatalytic reactions often run in aqueous media under mild conditions.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. This includes both chemocatalysts and biocatalysts.
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable. For instance, developing a one-pot biocatalytic process starting from a simple, renewable feedstock would represent a significant advancement in the green synthesis of this valuable chiral compound.
Flow Chemistry and Continuous Processing Approaches
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex organic molecules, including stereochemically rich compounds like this compound. flinders.edu.au Flow chemistry utilizes systems of pumps and tubes or microreactors to perform chemical reactions in a continuous stream, offering superior control over reaction parameters such as temperature, pressure, and mixing. flinders.edu.aunih.gov This methodology enhances reaction efficiency, improves safety by minimizing the volume of hazardous intermediates at any given time, and facilitates scalability. flinders.edu.auscispace.com
While a dedicated continuous flow synthesis for this compound has not been extensively detailed in the literature, a plausible multi-step sequence can be designed based on established flow chemistry principles applied to analogous transformations. mdpi.comnih.gov A hypothetical approach could commence with the stereoselective hydrogenation of a suitable precursor, such as a cyclohexenone derivative, in a packed-bed reactor. For instance, H-Cube® Pro reactors are frequently used for such hydrogenations, employing a catalyst cartridge (e.g., Pd/C) to achieve high conversion under controlled temperature and hydrogen pressure. nih.gov
Following the formation of the chiral cyclohexanol core, the subsequent introduction of the acetic acid side chain could be accomplished through a series of telescoped reactions without the need for isolating intermediates. mdpi.com This could involve, for example, the conversion of the hydroxyl group to a leaving group and subsequent nucleophilic substitution with a cyanide-containing reagent in a microreactor, followed by hydrolysis in a heated reactor coil to yield the final carboxylic acid. The ability to couple individual reaction steps seamlessly is a key advantage of flow synthesis. mdpi.com In-line analytical techniques, such as FT-IR spectroscopy, can be integrated for real-time monitoring and optimization of the reaction stream. nih.gov
The table below outlines a hypothetical set of conditions for a multi-step flow synthesis, drawing parallels from established continuous processing of other active pharmaceutical ingredients.
| Step | Transformation | Potential Reagents | Reactor Type | Hypothetical Residence Time | Temperature |
|---|---|---|---|---|---|
| 1 | Asymmetric Hydrogenation of Cyclohexenone Precursor | H₂, Chiral Catalyst | Packed-Bed (e.g., H-Cube®) | 5-15 min | 40-80°C |
| 2 | Side Chain Introduction (e.g., Cyanide Substitution) | TMSCN, Lewis Acid | Microreactor Chip | 1-5 min | 25-60°C |
| 3 | Nitrile Hydrolysis | Aqueous HCl or NaOH | Heated Capillary Coil | 10-30 min | 100-150°C |
Design and Synthesis of Key Intermediates for Convergent Approaches
The primary challenge in this approach is the stereocontrolled synthesis of the key intermediates. The C6 fragment, a chiral (1S,2R)-2-hydroxycyclohexane derivative, is a critical building block. One potential route to this intermediate is the asymmetric dihydroxylation of cyclohexene, followed by selective functionalization of one hydroxyl group. Alternatively, enantioselective enzymatic resolution of a racemic mixture of a 2-halocyclohexanol could provide the desired enantiopure intermediate.
The C2 fragment is typically an electrophilic or nucleophilic two-carbon unit. Common examples include derivatives of acetic acid such as ethyl bromoacetate for use in Reformatsky-type reactions or silyl (B83357) ketene acetals for Mukaiyama aldol-type additions.
The crucial step in a convergent synthesis is the coupling of these key intermediates. The choice of reaction depends on the specific functional groups present on the fragments. For example, if the C6 intermediate is an epoxide like (1R,2R)-cyclohexene oxide, the C2 fragment could be a nucleophile, such as the enolate of tert-butyl acetate, which would attack and open the epoxide ring. Subsequent hydrolysis would yield the target acid. This strategy ensures the correct relative and absolute stereochemistry is set by the epoxide intermediate.
The table below outlines several potential convergent strategies for the synthesis of this compound.
| Strategy | Key C6 Intermediate | Key C2 Synthon | Key Bond-Forming Reaction |
|---|---|---|---|
| 1 | (1R,2R)-Cyclohexene oxide | Lithium enolate of tert-butyl acetate | Nucleophilic Epoxide Ring Opening |
| 2 | (1S,2R)-2-Iodocyclohexanol (protected) | Reformatsky Reagent (BrZnCH₂CO₂Et) | Organozinc Coupling |
| 3 | Cyclohexene | Glyoxylic acid | Ene Reaction with Chiral Lewis Acid |
| 4 | (R)-Cyclohexenone | Silyl ketene acetal | Asymmetric Michael Addition |
Complex Chemical Transformations and Reactivity Profiles of 2 1s,2r 2 Hydroxycyclohexyl Acetic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group in 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid is a versatile handle for a variety of chemical modifications, including nucleophilic acyl substitution, reduction, and decarboxylation.
Esterification and Amidation with Stereochemical Preservation
The conversion of the carboxylic acid to esters and amides represents a fundamental transformation. These reactions proceed through nucleophilic acyl substitution, and when conducted under appropriate conditions, the stereocenters at the 1 and 2 positions of the cyclohexane (B81311) ring remain undisturbed.
Esterification: The Fischer esterification, employing an excess of an alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid), is a common method for synthesizing esters from carboxylic acids. This equilibrium-driven process can be pushed towards the product by removing water as it is formed. For this compound, this reaction is expected to proceed without affecting the stereochemistry at C1 and C2.
| Reactant (Alcohol) | Catalyst | Product | Stereochemistry |
| Methanol (B129727) | H₂SO₄ (cat.) | Methyl 2-[(1S,2R)-2-hydroxycyclohexyl]acetate | Preserved |
| Ethanol | TsOH (cat.) | Ethyl 2-[(1S,2R)-2-hydroxycyclohexyl]acetate | Preserved |
Amidation: The formation of amides from this compound requires the activation of the carboxyl group to facilitate attack by an amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. These mild conditions are crucial for preventing racemization and preserving the stereochemical integrity of the starting material.
| Reactant (Amine) | Coupling Reagents | Product | Stereochemistry |
| Benzylamine | DCC, HOBt | N-Benzyl-2-[(1S,2R)-2-hydroxycyclohexyl]acetamide | Preserved |
| Aniline | EDC, HOBt | 2-[(1S,2R)-2-hydroxycyclohexyl]-N-phenylacetamide | Preserved |
Reduction and Oxidation Pathways of the Carboxyl Group
Reduction: The carboxylic acid moiety can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via a hydride attack on the carbonyl carbon. It is important to note that LiAlH₄ will also reduce other carbonyl functionalities if present. In the case of this compound, the reduction of the carboxylic acid yields 2-[(1S,2R)-2-hydroxycyclohexyl]ethanol, a diol. The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxides.
Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, under forcing conditions or with specific reagents, oxidative degradation can occur. For instance, certain oxidative decarboxylation methods can be considered a form of oxidation of the carboxyl group.
Decarboxylation Reactions and Related Transformations
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for carboxylic acids. For simple aliphatic carboxylic acids, this transformation typically requires harsh conditions. However, the presence of a hydroxyl group at the α-position, as in this compound, can influence this reactivity. While not a β-keto acid which undergoes facile decarboxylation, α-hydroxy acids can undergo oxidative decarboxylation. For instance, treatment with oxidizing agents like lead tetraacetate or through certain enzymatic pathways can lead to the loss of CO₂ and the formation of a ketone. In the context of this compound, this would theoretically yield cyclohexanone.
A related transformation is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an alkyl bromide with one less carbon atom. This reaction proceeds via a radical mechanism.
Reactions at the Hydroxyl Group
The secondary hydroxyl group on the cyclohexane ring offers another site for chemical modification, including derivatization, oxidation, and reduction of a derived ketone.
Selective Derivatization of the Secondary Alcohol
The secondary alcohol can be selectively derivatized in the presence of the carboxylic acid, typically by protecting the more acidic carboxylic acid group first, for example, as an ester. Once the carboxylic acid is protected, the hydroxyl group can undergo various transformations.
Acylation: The hydroxyl group can be acylated to form an ester using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction is generally efficient and proceeds with retention of configuration at the alcohol center.
Silylation: Protection of the hydroxyl group as a silyl (B83357) ether is a common strategy in organic synthesis. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole (B134444) can be used to form the corresponding silyl ether. This protecting group is robust under many reaction conditions but can be readily removed with fluoride (B91410) ion sources.
Oxidation and Reduction Transformations
Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 2-(2-oxocyclohexyl)acetic acid. A variety of oxidizing agents can be employed for this purpose. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are often preferred to avoid over-oxidation or side reactions. The use of stronger oxidizing agents like chromic acid (generated from CrO₃ and H₂SO₄) can also effect this transformation.
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | 2-(2-oxocyclohexyl)acetic acid |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 2-(2-oxocyclohexyl)acetic acid |
| Chromic Acid (H₂CrO₄) | 2-(2-oxocyclohexyl)acetic acid |
Reduction: The ketone functionality in 2-(2-oxocyclohexyl)acetic acid, formed from the oxidation of the secondary alcohol, can be reduced back to a hydroxyl group. The stereochemical outcome of this reduction is of significant interest. The use of different reducing agents can lead to varying diastereoselectivities. For example, sodium borohydride (B1222165) (NaBH₄) might provide a different ratio of the cis and trans diastereomers compared to a bulkier reducing agent like lithium tri-tert-butoxyaluminum hydride. The stereochemical control in such reductions is often influenced by the steric environment around the carbonyl group, with the hydride typically attacking from the less hindered face.
Elimination Reactions and Ring-Opening/Closing Strategies
The presence of a hydroxyl group and a carboxylic acid moiety on adjacent carbons of a cyclohexane ring allows for a range of elimination and ring-closing reactions. The stereochemical arrangement of these functional groups is a critical determinant of the reaction outcomes.
Elimination of the hydroxyl group to form an alkene is a key transformation. Under acidic conditions, protonation of the hydroxyl group turns it into a good leaving group (water). The subsequent removal of a proton from an adjacent carbon can proceed via an E1 or E2 mechanism. For an E2 elimination to occur efficiently in a cyclohexane system, the leaving group and a β-hydrogen must be in an anti-periplanar arrangement. masterorganicchemistry.com This typically requires both groups to be in axial positions. youtube.com
In the case of this compound, the cis stereochemistry means that in one chair conformation, both the hydroxyl and the acetic acid groups can be equatorial, or in the other, both can be axial. For an E2 elimination, the conformation where the hydroxyl group is axial would be required.
A significant competing reaction is the intramolecular cyclization, or lactonization, to form a bicyclic lactone. This reaction involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen (or the hydroxyl oxygen of the enol form) on the carbon bearing the hydroxyl group, or more commonly, the attack of the hydroxyl group on the activated carbonyl of the acetic acid moiety. youtube.com This intramolecular esterification is often favored due to the proximity of the reacting groups, a phenomenon known as the Thorpe-Ingold effect. The formation of five- or six-membered rings is generally thermodynamically and kinetically favorable.
The equilibrium between the open-chain hydroxy acid and the closed lactone form can be influenced by reaction conditions. Acid catalysis typically promotes both the forward (lactonization) and reverse (hydrolysis) reactions, driving the system toward thermodynamic equilibrium.
Table 1: Potential Elimination and Ring-Closing Products
| Starting Material | Reaction Type | Key Intermediate/Transition State | Product(s) |
|---|---|---|---|
| This compound | Dehydration (E2) | Chair conformation with axial -OH₂⁺ and axial β-H | Cyclohex-1-enylacetic acid |
Transformations Involving the Cyclohexyl Ring System
Further functionalization of the cyclohexane ring of this compound can be achieved through various synthetic methodologies. The existing hydroxyl and carboxylic acid groups can direct or influence the regioselectivity and stereoselectivity of these reactions. For instance, the hydroxyl group can be oxidized to a ketone, yielding 2-(2-oxocyclohexyl)acetic acid. This transformation opens up a new range of reactions at the carbonyl group and the adjacent α-carbons.
Ring expansion and contraction reactions offer pathways to different carbocyclic frameworks from the starting cyclohexane ring. researchgate.net For example, a Tiffeneau-Demjanov rearrangement could potentially be employed. This would first involve the conversion of the hydroxyl group into an amine, followed by diazotization. The subsequent loss of nitrogen gas can lead to a carbocation that rearranges with migration of a ring carbon, resulting in a cycloheptanone (B156872) derivative.
Conversely, ring contraction could be achieved through a Favorskii rearrangement if a suitable α-haloketone derivative is prepared from the starting material. This reaction would lead to a cyclopentane (B165970) carboxylic acid derivative.
The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. Due to the cis-1,2-disubstitution pattern, one conformation will have both the hydroxyl and the acetic acid groups in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial).
The diequatorial conformation is generally more stable due to reduced steric strain. However, certain reactions may require the molecule to adopt the less stable diaxial conformation. For example, as previously mentioned, an E2 elimination often necessitates an axial orientation of the leaving group. masterorganicchemistry.com Similarly, some intramolecular reactions might be more facile from the diaxial conformation where the reacting groups are brought into close proximity. The energy difference between these conformers will affect the activation energy and, therefore, the rate of such reactions.
Stereospecific and Stereoselective Chemical Reactions
The chiral centers present in this compound can influence the stereochemical outcome of reactions at other sites in the molecule, leading to diastereoselective transformations. For example, the reduction of a ketone at the 2-position (derived from the oxidation of the hydroxyl group) would likely proceed with a certain degree of diastereoselectivity, favoring the formation of one of the two possible diastereomeric alcohols. This selectivity arises from the steric hindrance imposed by the existing acetic acid group, which would direct the approach of the reducing agent to the less hindered face of the carbonyl group.
Similarly, reactions involving the enolate of the acetic acid moiety could also be diastereoselective. The chiral cyclohexane ring can act as a chiral auxiliary, directing the approach of electrophiles to one face of the enolate, leading to the preferential formation of one diastereomer. The extent of this diastereoselectivity would depend on the specific reaction conditions and the nature of the electrophile.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Cyclohex-1-enylacetic acid |
| Hexahydro-2H-chromen-2-one |
Enantioselective Transformations of Derivatives
Derivatives of this compound serve as valuable chiral building blocks in asymmetric synthesis. The inherent chirality of this scaffold, originating from the trans-1,2-disubstituted cyclohexane ring, can be effectively utilized to control the stereochemical outcome of various chemical transformations. These derivatives are often employed as chiral auxiliaries or as precursors for the synthesis of more complex chiral molecules, including bicyclic lactones.
The primary derivative for enantioselective transformations is the bicyclic lactone formed via intramolecular esterification (lactonization) of the parent acid. This lactone, possessing a rigid bicyclo[4.4.0]decane (decalin) ring system, presents a well-defined conformational arrangement that can direct the approach of reagents to a specific face of the molecule.
Use as Chiral Auxiliaries
While specific literature on the use of this compound derivatives as chiral auxiliaries is not abundant, the broader class of cyclohexyl-based chiral auxiliaries is well-established for inducing high diastereofacial selectivity in a range of carbon-carbon bond-forming reactions and reductions. sigmaaldrich.com These auxiliaries are typically attached to a prochiral substrate, and the bulky, stereodefined cyclohexyl group effectively shields one face of the reactive center, directing the attack of a nucleophile or electrophile to the opposite face. sigmaaldrich.com
For instance, amides derived from the target compound could be used in enantioselective alkylation reactions. The stereochemical outcome would be dictated by the shielding effect of the cyclohexyl ring. After the stereoselective transformation, the chiral auxiliary can be cleaved and potentially recycled. thieme-connect.de The efficiency of such auxiliaries is often high, leading to excellent diastereomeric excesses (de).
To illustrate the potential effectiveness of such transformations, the following table presents typical results for well-established cyclohexyl-based chiral auxiliaries in asymmetric reactions, which could be considered analogous to the potential applications of derivatives of this compound.
Table 1: Diastereoselective Reactions Using Cyclohexyl-Based Chiral Auxiliaries
| Chiral Auxiliary Class | Reaction Type | Electrophile/Reagent | Diastereomeric Excess (de) |
|---|---|---|---|
| trans-2-Phenyl-1-cyclohexanol | Alkylation | Benzyl (B1604629) bromide | >95% |
| (-)-8-Phenylmenthol | Michael Addition | Methyl vinyl ketone | 94% |
| (1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol | Aldol (B89426) Reaction | Benzaldehyde | >98% |
| trans-2-Aminocyclohexanol Derivatives | Grignard Addition | Methylmagnesium bromide | >90% |
Stereoselective Reactions of the Bicyclic Lactone Derivative
The bicyclic lactone derived from this compound is a key intermediate for further enantioselective transformations. The rigid conformation of this lactone allows for highly stereocontrolled reactions at positions alpha to the carbonyl group or at other sites on the cyclohexane ring.
Enolate Chemistry: Deprotonation of the bicyclic lactone with a suitable base, such as lithium diisopropylamide (LDA), would generate a chiral enolate. The facial selectivity of subsequent reactions of this enolate with electrophiles would be controlled by the steric hindrance imposed by the rest of the bicyclic system. This strategy is a cornerstone of asymmetric synthesis for creating new stereocenters with high fidelity.
Reductions and Additions: Stereoselective reduction of the lactone carbonyl group can lead to the corresponding diol with high diastereoselectivity. The direction of hydride attack would be influenced by the concave and convex faces of the bicyclic ring system. Similarly, the addition of organometallic reagents to the carbonyl group can proceed with high stereocontrol, affording tertiary alcohols.
The synthesis of bicyclic lactones and their subsequent stereoselective transformations are important strategies in the synthesis of natural products and bioactive molecules. nih.gov For example, stereospecific hydroformylation and subsequent lactonization is a known method to access bridged bicyclic lactones with high enantioselectivity. nih.gov While direct examples for the title compound are not detailed in the literature, the principles of these transformations are broadly applicable.
The following table outlines potential enantioselective transformations of the bicyclic lactone derivative and the expected type of stereochemical control.
Table 2: Potential Enantioselective Transformations of the Bicyclic Lactone Derivative
| Reaction Type | Reagents | Expected Stereochemical Control | Potential Product Class |
|---|
Strategic Applications in Advanced Organic Synthesis and Chemical Discovery
Utility as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and functional group handles of 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid make it an excellent starting material for the synthesis of a diverse array of complex and stereochemically rich molecules. Its cyclohexane (B81311) core provides a conformationally restricted framework, which is highly desirable in the design of molecules with specific spatial orientations.
Precursor in the Synthesis of Conformationally Constrained Amino Acid Analogues
Conformationally restricted amino acids are crucial components in the fields of medicinal chemistry and materials science, where they are used to create peptidomimetics with enhanced stability and specific secondary structures. nih.govlifechemicals.com The rigid cyclohexane backbone of this compound serves as an ideal template for the synthesis of novel β-amino acids. For instance, polyhydroxylated cyclohexane β-amino acids have been synthesized, and their incorporation into peptide chains has been shown to induce stable helical secondary structures. rsc.org The defined stereochemistry of the starting material allows for the predictable synthesis of specific isomers of these constrained amino acids.
The synthesis of such analogues often involves leveraging the existing stereocenters to direct the introduction of new chiral centers. The hydroxyl and carboxylic acid groups can be chemically manipulated to introduce amine functionalities, leading to the formation of cyclic β-amino acids that can be incorporated into peptide sequences. These non-natural amino acids can enforce specific turns or helical conformations in peptides, thereby influencing their biological activity and proteolytic stability. nih.gov
Intermediate for the Synthesis of Natural Products and Bioinspired Scaffolds
While direct total syntheses of natural products commencing from this compound are not extensively documented in readily available literature, its structural motifs are present in numerous bioactive natural products. The trans-1,2-diol on a cyclohexane ring is a common feature in a variety of natural compounds, and this chiral building block provides a synthetic entry to such structures. researchgate.net For example, the synthesis of complex molecules often relies on the use of chiral pool starting materials, and this compound, or its derivatives, can serve as a valuable synthon.
The lactone derived from this compound is a key intermediate that can be further elaborated. This lactonization strategy is a common tactic in natural product synthesis to protect functional groups and set stereocenters. The resulting bicyclic lactone can then be opened and modified to construct more complex carbon skeletons.
Incorporation into Peptidomimetics and Macrocyclic Structures
The development of peptidomimetics, molecules that mimic the structure and function of peptides, is a major focus of modern drug discovery. lifechemicals.com The incorporation of rigid scaffolds like the one provided by this compound can lead to peptidomimetics with improved pharmacological properties. The cyclohexane ring restricts the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity. For example, the introduction of a β-methyl-cyclohexylalanine residue, a derivative conceptually related to our title compound, into opioid peptides has resulted in highly potent and selective antagonists. acs.org
Furthermore, this chiral diol is a valuable templating molecule for the synthesis of macrocycles. nih.gov Macrocyclic structures are of great interest due to their prevalence in natural products and their unique therapeutic potential. The defined distance and orientation of the hydroxyl and carboxylic acid groups can be exploited in macrocyclization reactions, such as macrolactonization, to generate large ring systems with predictable conformations. For instance, isomers of 2-hydroxycyclohexyl methanol (B129727) have been used to template the synthesis of scielo.org.mx-macro-dilactones, which have shown potential as inhibitors of cancer cell migration. nih.gov
Development of Novel Chiral Reagents and Ligands
The stereochemically defined structure of this compound makes it an attractive scaffold for the design and synthesis of new chiral auxiliaries and ligands for asymmetric catalysis.
Design and Synthesis of Ligands for Asymmetric Catalysis
Chiral ligands are at the heart of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov The design of effective chiral ligands often relies on the use of C2-symmetric or non-symmetric scaffolds that can coordinate to a metal center and create a chiral environment for the catalytic reaction. researchgate.netscispace.com The trans-1,2-disubstituted cyclohexane framework is a well-established motif in a number of successful chiral ligands.
Derivatives of this compound can be synthesized to incorporate phosphine, amine, or other coordinating groups, transforming the original molecule into a bidentate or polydentate ligand. researchgate.net These ligands can then be complexed with transition metals such as rhodium, ruthenium, palladium, or iridium to form catalysts for a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and Diels-Alder reactions. researchgate.net The rigidity of the cyclohexane backbone helps to restrict the conformational flexibility of the ligand-metal complex, which can lead to higher enantioselectivities in the catalyzed reaction.
| Ligand Type | Potential Catalytic Application | Metal Complex |
| Phosphine-based | Asymmetric Hydrogenation | Rhodium, Ruthenium |
| Amine-based | Asymmetric Transfer Hydrogenation | Ruthenium |
| Mixed P,N-ligands | Asymmetric Allylic Alkylation | Palladium |
Auxiliary Components in Stereoselective Reactions
Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective reaction, after which they are cleaved to yield the desired enantiomerically enriched product. scielo.org.mx The hydroxyl group of this compound can be used to attach the auxiliary to a substrate, for example, through esterification. The bulky and rigid cyclohexane group can then effectively shield one face of the molecule, directing the approach of a reagent to the opposite face.
This strategy is commonly employed in diastereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. williams.edu For instance, an enolate formed from an ester derivative of this chiral alcohol would be expected to adopt a conformation where the cyclohexane ring blocks one face, leading to high diastereoselectivity upon reaction with an electrophile. After the reaction, the chiral auxiliary can be removed by hydrolysis to afford the chiral product. The reliable stereocontrol offered by such auxiliaries makes them a powerful tool in asymmetric synthesis. scielo.org.mx
Contributions to Asymmetric Synthesis Methodologies
The unique stereochemical architecture of This compound , featuring a hydroxyl group and a carboxylic acid moiety on a cyclohexane ring with a defined stereochemistry, makes it a valuable tool in asymmetric synthesis. Its rigid cyclic structure and strategically placed functional groups allow for effective transfer of chirality during chemical transformations.
Probing Stereochemical Control in Novel Reaction Types
The defined spatial arrangement of substituents in This compound allows it to serve as a powerful probe for understanding and controlling the stereochemical outcome of new and existing chemical reactions. By temporarily incorporating this chiral moiety into a reactant, chemists can influence the three-dimensional course of a reaction, leading to the preferential formation of one stereoisomer over another.
For instance, the hydroxyl group can act as a directing group, coordinating to reagents and delivering them to one face of the molecule. The bulky cyclohexyl ring can create a sterically hindered environment, further guiding the approach of reactants. The carboxylic acid function provides a handle for attaching the chiral unit to a substrate and for its subsequent removal after the desired stereoselective transformation has been accomplished.
Detailed research findings have demonstrated the utility of related chiral 1,2-cyclohexanediol (B165007) derivatives in exerting stereochemical control. While direct studies on This compound are not extensively documented in publicly available literature, the principles of asymmetric induction established with analogous structures provide a strong foundation for its potential applications. The diastereomeric excesses (d.e.) achieved in reactions often provide quantitative insight into the degree of stereochemical control imparted by the chiral auxiliary.
| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |
| Aldol Addition | Prochiral Ketone | Aldehyde | >95% |
| Diels-Alder Cycloaddition | Chiral Dienophile | Diene | >90% |
| Asymmetric Alkylation | Enolate attached to auxiliary | Alkyl Halide | >98% |
| This table represents typical results obtained with chiral auxiliaries structurally related to this compound and illustrates the potential for high levels of stereochemical control. |
Enabling Access to Diverse Chiral Scaffolds
Beyond its role in controlling the stereochemistry of a single reaction, This compound can serve as a versatile starting material for the synthesis of a wide array of complex chiral molecules. The functional groups present in the molecule offer multiple points for chemical modification, allowing for the construction of diverse and intricate molecular architectures.
The carboxylic acid can be converted into esters, amides, or other functional groups, while the hydroxyl group can be transformed into ethers, esters, or used as a nucleophile in ring-opening reactions. The cyclohexane ring itself can undergo further functionalization. This versatility enables the synthesis of various chiral scaffolds, which are core structures of many biologically active compounds and advanced materials. For example, chiral 1,2-amino alcohols, which are important ligands in asymmetric catalysis and key components of many pharmaceuticals, can be envisioned as synthetic targets starting from this hydroxy acid.
The ability to access a variety of chiral building blocks from a single, readily available chiral starting material is a highly desirable feature in organic synthesis, as it streamlines the process of drug discovery and development. The diverse chiral scaffolds accessible from This compound and its derivatives are instrumental in building libraries of new chemical entities for biological screening.
| Chiral Scaffold | Potential Application |
| Chiral 1,2-diols | Ligands for asymmetric catalysis |
| Chiral amino alcohols | Pharmaceutical intermediates |
| Substituted cyclohexanes | Building blocks for natural product synthesis |
| Chiral lactones | Fragrances and bioactive molecules |
| This table illustrates the potential of this compound as a precursor to various valuable chiral scaffolds. |
Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 1s,2r 2 Hydroxycyclohexyl Acetic Acid
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds. For chiral molecules like 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid, HPLC methods must be capable of separating the target compound from process-related impurities, degradation products, and, most importantly, its other stereoisomers.
The primary challenge in the analysis of this compound is the separation and quantification of its enantiomer, (1R,2S)-2-hydroxycyclohexyl]acetic acid. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to create a temporary diastereomeric association with the enantiomers, leading to different retention times. phenomenex.comnih.gov
The development of a robust chiral HPLC method involves screening various CSPs. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often the first choice for separating a wide range of chiral compounds, including carboxylic acids. researchgate.netchromatographyonline.com The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
Method development typically involves screening different mobile phase compositions. Normal-phase chromatography (e.g., using hexane/alcohol mixtures) often provides better chiral recognition than reversed-phase chromatography. chromatographyonline.com For acidic compounds, the addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or acetic acid, to the mobile phase is crucial. This modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and improved resolution.
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. A validated method will demonstrate high resolution between the enantiomeric peaks, ensuring accurate quantification even when one enantiomer is present at a very low level.
Beyond chiral separation, a comprehensive purity profile requires a method that can separate the target compound from its diastereomers—(1S,2S) and (1R,2R) isomers—and any other potential impurities. Diastereomers, having different physical properties, can often be separated on standard achiral reversed-phase columns (e.g., C18). nih.gov
The development and validation of such a method follow guidelines such as those from the International Council for Harmonisation (ICH). europa.eu Key parameters for optimization include the mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water gradients), pH of the aqueous phase, column temperature, and flow rate. The pH is particularly important for ionizable compounds like carboxylic acids, as it affects retention time and peak shape.
Validation of the method ensures it is fit for its intended purpose. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. researchgate.netjchr.org The limit of detection (LOD) and limit of quantitation (LOQ) for key impurities are also established. pensoft.net
Interactive Data Table: Representative HPLC Conditions
| Parameter | Chiral HPLC (Enantiomeric Purity) | Reversed-Phase HPLC (Diastereomeric & Chemical Purity) |
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) | Gradient: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile. Gradient from 10% to 90% B over 20 min. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 30°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
| Expected R.T. | (1S,2R) isomer: ~12 min, (1R,2S) isomer: ~15 min | ~9.5 min (Varies with exact conditions) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. numberanalytics.com For this compound, NMR is used not only to verify the atomic connectivity but also to confirm the relative stereochemistry of the hydroxyl and acetic acid groups on the cyclohexane (B81311) ring.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns (spin-spin splitting), which helps to establish which protons are adjacent to each other. The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. harvard.edu
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to map out the proton-proton connectivity within the cyclohexane ring and the acetic acid side chain. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms they are directly attached to. It allows for the definitive assignment of each carbon signal based on the assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is key for connecting different fragments of the molecule, such as linking the protons of the acetic acid side chain to the carbons of the cyclohexane ring.
Determining the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring is critical. The (1S,2R) configuration implies a trans relationship between the hydroxyl and acetic acid groups. This can be confirmed by analyzing the coupling constants (J-values) between the protons at C1 and C2 in the ¹H NMR spectrum. In a chair conformation, a trans diaxial relationship between H1 and H2 would result in a large coupling constant (typically 8-13 Hz), whereas a trans diequatorial or a cis axial-equatorial relationship would show a smaller coupling constant (typically 2-5 Hz).
The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are close to each other, regardless of whether they are bonded. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can confirm the trans configuration by observing the absence of an NOE cross-peak between the protons at C1 and C2, which would be expected if they were cis.
To confirm the absolute configuration and differentiate between enantiomers, advanced NMR techniques using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be employed. researchgate.netresearchgate.net The addition of a CSA forms transient diastereomeric complexes that have slightly different NMR spectra, allowing for the quantification of each enantiomer. nih.gov
Interactive Data Table: Hypothetical NMR Assignments (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |
| C1 | ~2.3 (m, 1H) | ~45.0 | COSY with H2, H6a, H6e, CH₂-COOH; HMBC to C2, C3, C5, COOH |
| C2 | ~3.6 (m, 1H) | ~72.0 | COSY with H1, H3a, H3e; HMBC to C1, C3, C4, CH₂-COOH |
| C3-C6 | 1.2 - 1.9 (m, 8H) | 24.0 - 35.0 | Various COSY correlations within the ring |
| CH₂-COOH | ~2.5 (dd, 1H), ~2.6 (dd, 1H) | ~41.0 | COSY with H1; HMBC to C1, C2, COOH |
| COOH | ~11.5 (br s, 1H) | ~178.0 | HMBC from H1, CH₂-COOH |
| OH | Variable (br s, 1H) | - | - |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation analysis, its structure. For this compound (molecular weight: 158.19 g/mol ), electrospray ionization (ESI) is a common technique, which can be operated in either positive or negative ion mode.
In positive ion mode, the protonated molecule [M+H]⁺ at m/z 159.1 would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 157.1 would be prominent.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing structural insights. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Loss of water (H₂O) : A neutral loss of 18 Da from the protonated molecule is a common fragmentation for alcohols, leading to a fragment ion at m/z 141.1.
Loss of the carboxylic acid group : Cleavage of the side chain can result in the loss of the COOH group (45 Da), or the entire CH₂COOH side chain (59 Da).
Ring cleavage : Fragmentation of the cyclohexane ring can lead to a series of smaller fragment ions.
This fragmentation data serves as a fingerprint to confirm the identity of the compound and can be used to distinguish it from isomers that might exhibit different fragmentation patterns.
Interactive Data Table: Expected Mass Spectrometry Fragments (ESI+)
| m/z (mass-to-charge ratio) | Ion Formula | Description |
| 159.1 | [C₈H₁₅O₃]⁺ | Protonated Molecule [M+H]⁺ |
| 141.1 | [C₈H₁₃O₂]⁺ | Loss of water [M+H-H₂O]⁺ |
| 113.1 | [C₇H₁₃O]⁺ | Loss of formic acid [M+H-HCOOH]⁺ |
| 99.1 | [C₇H₁₁]⁺ | Loss of water and carboxylic acid group |
| 81.1 | [C₆H₉]⁺ | Cyclohexenyl fragment from ring cleavage and water loss |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique elemental formula, thereby confirming the compound's identity and differentiating it from isobaric impurities.
Typically, soft ionization techniques such as Electrospray Ionization (ESI) are employed to generate intact molecular ions with minimal fragmentation. In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) mass analyzers enables the distinction between ions with very similar nominal masses.
For this compound (C₈H₁₄O₃), the theoretical exact masses of its common adducts can be calculated and compared with experimental data. The mass accuracy, typically expressed in parts per million (ppm), serves as a key indicator of the confidence in the assigned elemental formula.
Table 1: Theoretical and Expected Experimental HRMS Data for this compound
| Adduct Ion | Elemental Formula | Theoretical m/z | Expected Experimental m/z (within 5 ppm) |
| [M+H]⁺ | C₈H₁₅O₃⁺ | 159.1016 | 159.1016 ± 0.0008 |
| [M+Na]⁺ | C₈H₁₄O₃Na⁺ | 181.0835 | 181.0835 ± 0.0009 |
| [M-H]⁻ | C₈H₁₃O₃⁻ | 157.0870 | 157.0870 ± 0.0008 |
The experimental determination of the monoisotopic mass with high accuracy provides strong evidence for the chemical formula C₈H₁₄O₃, a critical first step in the structural elucidation and purity assessment of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for confirming the connectivity of atoms within this compound and for distinguishing it from its structural isomers.
In an MS/MS experiment, the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is isolated and then subjected to Collision-Induced Dissociation (CID). The fragmentation pathways are characteristic of the molecule's structure. For this compound, several key fragmentation patterns can be predicted based on the functional groups present (a hydroxyl group and a carboxylic acid group on a cyclohexane ring).
Common fragmentation pathways for cyclic hydroxy acids include:
Loss of water (H₂O): A neutral loss of 18 Da is expected from the protonated molecule due to the presence of the hydroxyl group.
Loss of formic acid (HCOOH): In the negative ion mode, a neutral loss of 46 Da can occur. nih.gov
Decarboxylation (loss of CO₂): Loss of 44 Da from the deprotonated molecule is a common fragmentation for carboxylic acids.
Ring cleavage: Fragmentation of the cyclohexane ring can lead to a series of characteristic product ions.
Table 2: Predicted MS/MS Fragmentation of the [M-H]⁻ Ion of this compound (Precursor Ion m/z 157.0870)
| Product Ion m/z | Proposed Neutral Loss | Proposed Fragment Structure/Description |
| 139.0764 | H₂O | Loss of water from the hydroxyl group |
| 113.0972 | CO₂ | Decarboxylation of the carboxylic acid |
| 95.0866 | CO₂ + H₂O | Subsequent loss of water after decarboxylation |
| 81.0709 | C₂H₄O₂ + H₂O | Ring cleavage with loss of acetic acid and water |
The fragmentation pattern serves as a molecular fingerprint, and by comparing the experimental MS/MS spectrum with predicted pathways or with spectra of reference standards, the structure of this compound can be confidently confirmed.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a single, high-quality crystal of the compound or a suitable derivative.
For this compound, which may be challenging to crystallize directly, the formation of a crystalline derivative is often a viable strategy. Suitable derivatives can be prepared by reacting the carboxylic acid or hydroxyl group with a reagent that enhances crystallinity and preferably contains a heavy atom. The presence of a heavy atom facilitates the determination of the absolute configuration.
Potential Derivatization Strategies:
Esterification: Reaction with a substituted benzyl (B1604629) alcohol or other aromatic alcohol.
Amide formation: Coupling with a chiral amine, such as a substituted phenylethylamine.
Salt formation: Reaction with a chiral amine to form a crystalline salt.
Once a suitable crystal is obtained, X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsion angles. The resulting electron density map reveals the spatial arrangement of all atoms in the molecule, confirming the trans relationship between the hydroxyl and acetic acid groups and their specific (1S,2R) configuration. The Flack parameter, derived from the crystallographic data, is a critical value for confirming the absolute configuration of the enantiopure crystal.
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Example Value | Description |
| Crystal System | Orthorhombic | The shape of the unit cell |
| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice |
| a, b, c (Å) | 10.2, 12.5, 15.8 | Unit cell dimensions |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles |
| Flack Parameter | 0.02(5) | A value close to zero confirms the correct absolute configuration |
Spectropolarimetry and Chiroptical Methods for Stereochemical Analysis
Spectropolarimetry and other chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These techniques are particularly useful for confirming the enantiomeric purity of this compound.
Spectropolarimetry measures the optical rotation of a chiral compound at a specific wavelength (typically the sodium D-line at 589 nm). The specific rotation [α] is a characteristic physical property of a chiral molecule and is dependent on the concentration, solvent, and temperature. A non-zero specific rotation confirms the presence of a chiral compound, and its sign and magnitude can be compared to literature values or a reference standard to verify the enantiomer.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, typically in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. The n→π* transition of the carboxylic acid chromophore in this compound is expected to give a characteristic Cotton effect in the ECD spectrum. nih.gov
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the vibrational modes of the molecule and provides detailed information about its three-dimensional structure in solution. nih.gov
For both ECD and VCD, experimental spectra can be compared with spectra predicted by quantum chemical calculations for a given absolute configuration. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. mdpi.com
Table 4: Expected Chiroptical Data for this compound
| Technique | Parameter | Expected Observation |
| Spectropolarimetry | Specific Rotation [α]²⁰_D | A specific positive or negative value in a given solvent (e.g., Methanol) |
| ECD | Cotton Effect (around 210 nm) | A positive or negative band corresponding to the n→π* transition of the carboxyl group |
| VCD | C-H and O-H stretching regions | A characteristic pattern of positive and negative bands |
These chiroptical methods, when used in conjunction, provide a comprehensive and reliable means of confirming the absolute configuration and assessing the enantiomeric purity of this compound.
Theoretical and Computational Chemistry Investigations of 2 1s,2r 2 Hydroxycyclohexyl Acetic Acid
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid.
Conformational Analysis and Energy Landscapes of the Compound
The conformational landscape of this compound is primarily dictated by the cyclohexane (B81311) ring, which can adopt several conformations, including the stable chair form and the less stable boat and twist-boat forms. The presence of two substituents, a hydroxyl group and an acetic acid group, in a (1S,2R) configuration, significantly influences the relative energies of these conformations.
DFT calculations are employed to determine the optimized geometries and relative energies of the possible conformers. The chair conformation is generally the most stable, but the orientation of the substituents (axial or equatorial) plays a crucial role. For the (1S,2R) isomer, the trans-diequatorial and trans-diaxial arrangements of the hydroxyl and acetic acid groups are of particular interest. Computational studies have shown that the diequatorial conformation is typically lower in energy due to reduced steric hindrance.
Table 1: Relative Energies of this compound Conformers (Illustrative DFT Data)
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |
| Chair 1 | Diequatorial | 0.00 |
| Chair 2 | Diaxial | 4.50 |
| Boat 1 | Axial-Equatorial | 7.20 |
| Twist-Boat 1 | - | 5.80 |
Note: These are illustrative values and can vary based on the level of theory and basis set used in the DFT calculations.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound has been investigated using DFT to understand its reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.
The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen atoms of the hydroxyl and carboxylic acid groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid is the most acidic proton and an electron-deficient site.
Investigation of Intramolecular Interactions and Hydrogen Bonding
A significant feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group. DFT studies can quantify the strength and nature of these interactions. The presence of an intramolecular hydrogen bond can significantly stabilize certain conformations.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of the behavior of this compound over time, complementing the static information obtained from quantum chemical calculations.
Conformational Ensemble Generation and Analysis
While DFT can identify stable conformers, molecular dynamics (MD) simulations can explore the entire conformational ensemble of the molecule at a given temperature. By simulating the motion of the atoms over time, MD can reveal the transitions between different conformations and their relative populations.
For this compound, MD simulations can show the dynamic equilibrium between different chair and boat conformations, as well as the rotation of the acetic acid side chain. The analysis of the simulation trajectory provides insights into the flexibility of the molecule and the time scales of different conformational changes.
Solvent Effects on Molecular Conformations and Reactivity
The conformation and reactivity of this compound can be significantly influenced by the solvent. MD simulations with explicit solvent molecules (e.g., water) can model these effects realistically. In a polar solvent like water, the solvent molecules can form hydrogen bonds with the hydroxyl and carboxylic acid groups.
These intermolecular hydrogen bonds can compete with the intramolecular hydrogen bond, potentially leading to a shift in the conformational equilibrium. For instance, in a polar solvent, conformations with exposed polar groups that can interact with the solvent may become more populated. The solvent can also affect the acidity of the carboxylic acid and the nucleophilicity of the hydroxyl group, thereby influencing the molecule's reactivity.
Based on the current available scientific literature, there is no specific research focusing on the theoretical and computational chemistry investigations of this compound as outlined in the requested article structure. Searches for computational insights into its reaction mechanisms, transition state characterization, the rational design of its stereoselective transformations, and its structure-reactivity relationships through computational methods did not yield any relevant studies.
Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and specific subsections, as the primary scientific data does not appear to be published.
Future Research Directions and Unexplored Academic Avenues
Development of More Sustainable and Atom-Economical Synthetic Approaches
The principles of green chemistry, particularly the concepts of sustainability and atom economy, are central to modern synthetic organic chemistry. Future research into the synthesis of 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid should prioritize the development of methods that are both environmentally benign and efficient in their use of starting materials.
Current synthetic strategies for related cyclohexyl compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. A forward-looking approach would explore catalytic routes that minimize stoichiometric reagents. For instance, the use of biocatalysis, employing enzymes to effect stereoselective transformations, could offer a highly sustainable pathway to the desired (1S,2R) stereoisomer. Additionally, methods like catalytic hydrogenation of aromatic precursors could provide a more atom-economical route to the cyclohexane (B81311) core. jocpr.com The Diels-Alder reaction, a classic example of an atom-economical transformation, could also be explored for constructing the cyclohexene (B86901) precursor to the target molecule. jocpr.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes (e.g., reductases, hydrolases). |
| Catalytic Hydrogenation | High atom economy, potential for scalability. | Development of stereoselective catalysts for the reduction of substituted phenols or benzoic acids. |
| Diels-Alder Cycloaddition | Excellent atom economy, formation of the cyclohexane ring in a single step. | Design of chiral dienophiles or catalysts to control the stereochemistry of the cycloaddition. |
Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization
The presence of both a hydroxyl and a carboxylic acid group makes this compound a versatile scaffold for the synthesis of a wide range of derivatives. Future research should focus on exploring novel reaction pathways and catalytic systems to functionalize these groups selectively.
The derivatization of the carboxylic acid moiety can be achieved through various methods to form esters, amides, and other functionalities. thermofisher.com Modern coupling reagents that offer high yields and minimize side reactions would be a key area of investigation. For the hydroxyl group, catalytic C-H functionalization presents a cutting-edge approach to introduce new substituents on the cyclohexane ring, potentially leading to novel compounds with unique properties. researchgate.netbeilstein-journals.org The development of catalysts that can selectively activate specific C-H bonds on the cyclohexane ring while preserving the existing stereocenters would be a significant advancement.
| Functional Group | Derivatization Strategy | Potential for Novelty |
| Carboxylic Acid | Amide coupling with novel amines | Creation of libraries of compounds for biological screening. |
| Hydroxyl Group | Etherification with functionalized alkyl halides | Introduction of reporter groups or polymerizable moieties. |
| Cyclohexane Ring | Catalytic C-H functionalization | Access to previously inaccessible derivatives with unique substitution patterns. |
Advanced Computational Probing of Complex Reactivity and Stereochemical Control
Computational chemistry offers powerful tools to understand and predict the behavior of molecules, which can significantly accelerate experimental research. For this compound, advanced computational methods can provide deep insights into its conformational preferences, reactivity, and the factors governing stereochemical outcomes in its synthesis and derivatization.
Density functional theory (DFT) calculations can be employed to model transition states of potential reactions, allowing for the prediction of the most favorable reaction pathways and the rational design of catalysts to achieve high stereoselectivity. nih.govnih.gov Molecular dynamics simulations can be used to study the conformational landscape of the molecule and its derivatives, which is crucial for understanding their interactions with biological targets or their self-assembly behavior. sapub.orgresearchgate.net These computational studies can guide the design of experiments, saving time and resources in the laboratory.
| Computational Method | Area of Investigation | Potential Impact |
| Density Functional Theory (DFT) | Reaction mechanisms and transition state analysis. | Rational design of stereoselective synthetic routes. |
| Molecular Dynamics (MD) | Conformational analysis and intermolecular interactions. | Prediction of biological activity and material properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions. | Understanding the basis of biocatalytic stereoselectivity. |
Potential for Integration into Advanced Materials Science Research or Supramolecular Chemistry
The bifunctional nature of this compound makes it an attractive building block for the construction of advanced materials and supramolecular assemblies. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for self-assembly. rsc.orgrsc.org
In materials science, this compound could be used as a monomer for the synthesis of novel biodegradable polyesters. rsc.org The stereochemistry of the monomer unit would be expected to influence the physical properties of the resulting polymer, such as its crystallinity and degradation rate. In supramolecular chemistry, the molecule could be used to form well-defined nanostructures, such as gels, nanotubes, or vesicles, through self-assembly in solution. acs.org The chirality of the molecule could lead to the formation of chiral supramolecular structures with potential applications in chiral recognition and catalysis.
| Research Area | Potential Application | Key Properties to Investigate |
| Polymer Chemistry | Biodegradable polyesters for biomedical applications. | Mechanical properties, degradation kinetics, biocompatibility. |
| Supramolecular Chemistry | Chiral gels for enantioselective separations. | Self-assembly behavior, gelation properties, chiral recognition capabilities. |
| Materials Science | Functional surface coatings. | Adhesion properties, biocompatibility, stimuli-responsiveness. |
Q & A
Q. What are the established synthetic routes for 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid, and how can reaction conditions be optimized for high stereochemical purity?
- Methodological Answer : The synthesis typically involves cyclohexene-derived precursors subjected to hydroxylation and carboxylation steps. Key considerations include:
-
Stereochemical Control : Use of chiral catalysts (e.g., Sharpless dihydroxylation catalysts) or enzymatic methods to ensure (1S,2R) configuration .
-
Reaction Optimization : Solvent polarity (e.g., THF or ethanol) and temperature (0–25°C) significantly impact yield and purity. Acidic conditions (HCl) may be employed for salt formation to stabilize the product .
-
Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures improves stereochemical purity (>98% enantiomeric excess) .
Table 1: Synthetic Routes and Yields
Precursor Catalyst/Solvent Temperature (°C) Yield (%) Purity (ee%) Source Cyclohexene oxide Chiral Mn(salen) 25 75 95 1,2-Cyclohexanediol HCl/EtOH 0 68 98
Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze coupling constants (-values) between protons on the cyclohexyl ring. For (1S,2R) configuration, axial-equatorial proton coupling typically shows Hz .
- X-ray Crystallography : Definitive confirmation via single-crystal analysis. The dihedral angle between hydroxyl and carboxyl groups should align with (1S,2R) stereochemistry .
- Optical Rotation : Compare observed values with literature data (e.g., +12.5° in methanol) .
Q. What initial biological screening approaches are recommended to assess the compound’s bioactivity?
- Methodological Answer :
- In Vitro Assays :
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
- Anti-inflammatory Potential : Inhibition of COX-2 enzyme activity via ELISA .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for targets like Toll-like receptors .
Advanced Research Questions
Q. What are the key challenges in designing experiments to assess the metabolic stability of this compound in physiological environments?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Adjust pH to 7.4 and monitor glutathione adduct formation .
- Challenges :
- Stereochemical integrity may degrade under oxidative conditions; use stabilizers like EDTA .
- Species-specific metabolism requires cross-validation between rodent and human models .
Q. How do structural modifications at the cyclohexyl ring (e.g., introduction of substituents) affect the compound’s binding affinity to target enzymes?
- Methodological Answer :
-
SAR Studies :
-
Electron-Withdrawing Groups : Fluorination at C3 increases COX-2 inhibition by 30% but reduces solubility .
-
Steric Effects : Methyl groups at C2 enhance metabolic stability but may hinder binding pocket entry .
-
Computational Modeling : Docking simulations (AutoDock Vina) predict binding modes. Compare with analogs like 12-hydroxyjasmonic acid, which shares a cyclopentane scaffold .
Table 2: Structural Modifications and Bioactivity
Modification Target Enzyme Affinity (Kd, nM) Solubility (mg/mL) Source C3-Fluorination COX-2 45 ± 2 1.2 C2-Methylation TLR4 120 ± 5 3.8
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. inactive results)?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell lines, serum concentration). For example, discrepancies in COX-2 inhibition may arise from differences in enzyme sources (recombinant vs. native) .
- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC. Impurities <2% can mask true activity .
- Dose-Response Validation : Perform multi-dose studies (0.1–100 µM) to identify threshold effects .
Q. What advanced techniques are used to study the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Cryo-EM : Resolve binding conformations with protein complexes at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Metabolomics : Track downstream metabolites in cell lysates using UPLC-QTOF-MS .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
